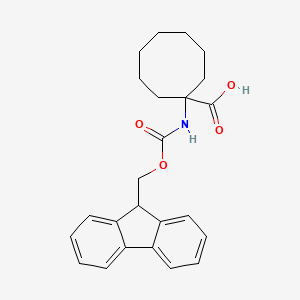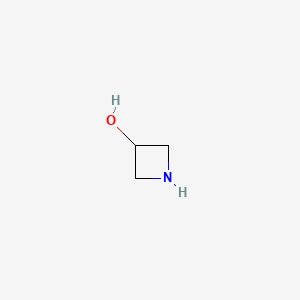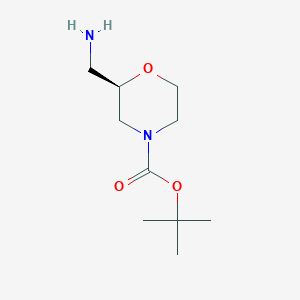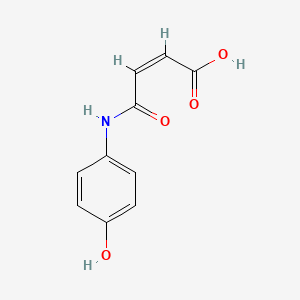
(Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid
Descripción general
Descripción
(Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a hydroxyphenyl group attached to an amino group, which is further connected to a butenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid typically involves the condensation of 4-hydroxyaniline with maleic anhydride under controlled conditions. The reaction is carried out in a suitable solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
4-Hydroxyaniline+Maleic Anhydride→(Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the process.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine or triethylamine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Acylated or alkylated products.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe due to its structural features.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the amino and carbonyl groups can participate in various interactions, including covalent bonding and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparación Con Compuestos Similares
- 4-((4-Methoxyphenyl)amino)-4-oxobut-2-enoic acid
- 3-((4-Hydroxyphenyl)amino)propanoic acid
Comparison:
- 4-((4-Methoxyphenyl)amino)-4-oxobut-2-enoic acid: This compound has a methoxy group instead of a hydroxy group, which can affect its reactivity and interaction with biological targets.
- 3-((4-Hydroxyphenyl)amino)propanoic acid: This compound has a shorter carbon chain, which can influence its physical properties and biological activity.
Propiedades
IUPAC Name |
(Z)-4-(4-hydroxyanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(14)15/h1-6,12H,(H,11,13)(H,14,15)/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQFAMKEDIARJR-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364344 | |
| Record name | (Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28173-23-1 | |
| Record name | NSC47507 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47507 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper highlights that (Z)-4-((4-hydroxyphenyl)amino)-4-oxobut-2-enoic acid (3) was generated through an unusual ring opening reaction of N-(4-hydroxyphenyl)maleimide (2). Can you elaborate on the spectroscopic data that supports this conclusion?
A1: The paper primarily focuses on the misinterpretation of data in the original study attempting to synthesize (E)-phenylazo-3-N-(4-hydroxyphenyl)maleimide (1) []. While it mentions the formation of this compound (3) through an unexpected ring-opening reaction of N-(4-hydroxyphenyl)maleimide (2), it does not delve into the specific spectroscopic evidence confirming the structure of (3). Further investigation into related studies or the authors' subsequent work may provide more detailed spectroscopic data.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)


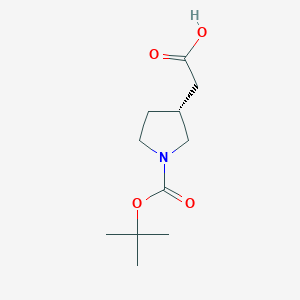
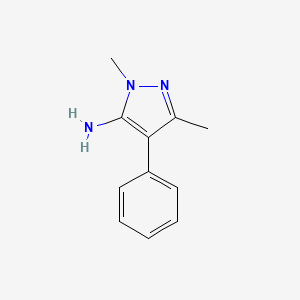
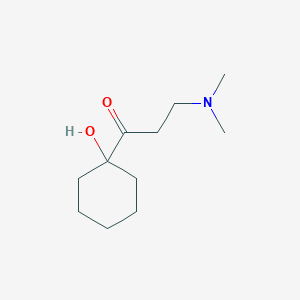
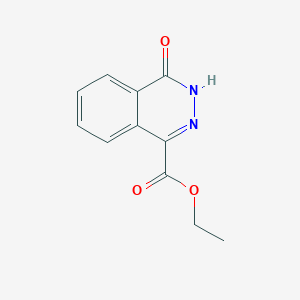
![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)
